molecular formula C24H17ClF2N6O4 B1677583 マイクロ3

マイクロ3

カタログ番号: B1677583
分子量: 526.9 g/mol
InChIキー: YPPNLSKYXDXQGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mycro 3 は、Myc 関連因子 X 二量体化の強力で選択的な阻害剤です。これは、c-Myc の DNA 結合も阻害する経口活性化合物です。 Mycro 3 は、c-Myc と Myc 関連因子 X の相互作用を阻害する能力により、膵臓がんの研究において大きな可能性を示しています .

生化学分析

Biochemical Properties

Mycro3 plays a crucial role in biochemical reactions by inhibiting the dimerization of Myc-associated factor X (MAX) and c-Myc. This inhibition prevents the binding of c-Myc to DNA, thereby disrupting the transcriptional regulation of genes involved in cell proliferation and survival . Mycro3 interacts with several biomolecules, including enzymes and proteins such as c-Myc and MAX. The nature of these interactions is primarily inhibitory, as Mycro3 binds to the Myc-MAX complex, preventing its dimerization and subsequent DNA binding .

Cellular Effects

Mycro3 has been shown to exert significant effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma (PDA) cells, Mycro3 induces apoptosis and reduces cell proliferation . It also influences cell signaling pathways by inhibiting the Myc-MAX interaction, leading to decreased gene expression of Myc target genes . Additionally, Mycro3 affects cellular metabolism by disrupting the transcriptional regulation of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of Mycro3 involves its binding to the Myc-MAX complex, thereby preventing the dimerization of Myc and MAX. This inhibition disrupts the binding of c-Myc to DNA, leading to a decrease in the transcriptional regulation of Myc target genes . Mycro3 also affects the tumor microenvironment by modulating the immune response. It enhances CD8 T cell function and reduces the immunosuppressive functions of regulatory T cells (Treg), thereby promoting antitumor immunity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mycro3 have been observed to change over time. Mycro3 has shown stability and efficacy in inhibiting tumor growth in mouse models of pancreatic cancer over a period of two months . Long-term effects of Mycro3 include increased apoptosis and reduced cell proliferation in cancer cells . The stability and degradation of Mycro3 in laboratory settings have not been extensively studied, but its efficacy in long-term studies suggests that it remains active over extended periods .

Dosage Effects in Animal Models

The effects of Mycro3 vary with different dosages in animal models. In mouse models of pancreatic cancer, a dosage of 100 mg/kg administered orally daily for two months resulted in significant tumor shrinkage and increased survival time . Higher doses of Mycro3 have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses. Threshold effects observed in these studies indicate that Mycro3 is effective at relatively low concentrations .

Metabolic Pathways

Mycro3 is involved in several metabolic pathways, primarily through its inhibition of the Myc-MAX interaction. This inhibition affects the transcriptional regulation of genes involved in cell proliferation, survival, and metabolism . Mycro3 interacts with enzymes and cofactors that are part of these metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Mycro3 within cells and tissues involve its interaction with transporters and binding proteins. Mycro3 is distributed throughout the tumor microenvironment, where it exerts its effects on cancer cells and immune cells . The localization and accumulation of Mycro3 in specific tissues have not been extensively studied, but its efficacy in tumor models suggests that it is effectively transported to and distributed within target tissues .

Subcellular Localization

Mycro3’s subcellular localization is primarily within the nucleus, where it interacts with the Myc-MAX complex to inhibit its dimerization and DNA binding . This localization is crucial for its activity, as the inhibition of Myc-MAX dimerization occurs within the nucleus. Mycro3 may also undergo post-translational modifications that direct it to specific compartments or organelles, although this has not been extensively studied .

準備方法

合成経路と反応条件

Mycro 3 の合成には、5-(7-(クロロジフルオロメチル)-5-(フラン-2-イル)ピラゾロ[1,5-a]ピリミジン-2-カルボキサミド)-1-フェニル-1H-ピラゾール-4-カルボン酸エチルの調製が含まれます。 反応条件には通常、ジメチルスルホキシドを溶媒として使用することが含まれ、化合物は最大 100 ミリグラム/ミリリットルの濃度で可溶です .

工業的生産方法

Mycro 3 の工業的生産方法は、まだ十分に文書化されていません。

化学反応の分析

反応の種類

Mycro 3 は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

Mycro 3 を含む反応で使用される一般的な試薬には、ジメチルスルホキシドやその可溶性を促進するその他の溶媒が含まれます。 反応条件は通常穏やかで、化合物は室温で安定です .

生成される主な生成物

Mycro 3 を含む反応から生成される主な生成物は、主に c-Myc と Myc 関連因子 X の相互作用に対する阻害効果に関連しています。 これらの反応は、膵臓がん細胞の増殖阻害とアポトーシス増加をもたらします .

科学研究の応用

Mycro 3 は、以下を含む幅広い科学研究の応用を持っています。

類似化合物との比較

特性

IUPAC Name

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPNLSKYXDXQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycro3
Reactant of Route 2
Reactant of Route 2
Mycro3
Reactant of Route 3
Reactant of Route 3
Mycro3
Reactant of Route 4
Mycro3
Reactant of Route 5
Reactant of Route 5
Mycro3
Reactant of Route 6
Reactant of Route 6
Mycro3
Customer
Q & A

Q1: What is the primary mechanism of action of Mycro3?

A1: Mycro3 functions by disrupting the dimerization of the MYC protein with its binding partner, MAX. [, ] This interaction is crucial for MYC's activity as a transcription factor, which regulates the expression of numerous genes involved in cell growth and proliferation. [] By inhibiting this dimerization, Mycro3 effectively suppresses MYC-driven transcriptional activity.

Q2: What evidence supports the therapeutic potential of Mycro3 in cancer treatment?

A2: Preclinical studies employing genetically modified mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by KRAS mutations, have demonstrated the effectiveness of Mycro3 in inhibiting tumor growth. [, ] These studies observed significant tumor shrinkage, increased cancer cell apoptosis, and reduced cell proliferation in Mycro3-treated mice compared to controls. [, ] Furthermore, Mycro3 exhibited efficacy in treating both orthotopic and heterotopic xenografts of human pancreatic cancer cell lines in NOD/SCID mice. []

Q3: Have any Mycro3 derivatives with improved properties been developed?

A3: Yes, research efforts have led to the development of Amy22, a Mycro3 derivative with a significantly improved therapeutic window against MYC, exceeding Mycro3 by more than 300-fold. [] Amy22 also possesses superior physicochemical and pharmacokinetic properties, exhibiting a six-fold increase in peak blood concentration and a bioavailability exceeding 12 hours. []

Q4: How was the sequence-dependent inhibition of STAT1 by LLL3 compared to the inhibition of Myc/Max by Mycro3?

A4: Research using total internal reflectance fluorescence protein-binding microarrays (TIRF-PBM) revealed that while LLL3 disrupts STAT1 binding in a sequence-dependent manner, Mycro3 inhibits Myc/Max in a sequence-independent fashion. [] This suggests that the sequence-dependent inhibition observed with STAT1 and LLL3 might be system-specific, presenting a potential target for future inhibitor design. []

Q5: Are there any known limitations or challenges associated with Mycro3 as a therapeutic agent?

A5: While preclinical studies show promise, it's crucial to acknowledge that Mycro3's clinical efficacy and safety in humans remain to be established. Extensive clinical trials are necessary to fully evaluate its therapeutic potential, optimal dosing strategies, and potential adverse effects. Additionally, the emergence of resistance mechanisms to Mycro3, as with any targeted therapy, needs further investigation.

Q6: What future research directions are crucial for advancing Mycro3 towards clinical application?

A6: Several key research areas are crucial for advancing Mycro3 towards clinical application:

  • Combination therapies: Exploring the efficacy of Mycro3 in combination with other anticancer agents, such as those inhibiting collaborating tumorigenic pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。